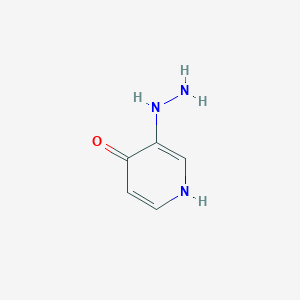
3-Hydrazinylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylpyridin-4(1H)-one is a heterocyclic compound that contains both a pyridine ring and a hydrazine functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpyridin-4(1H)-one typically involves the reaction of a pyridine derivative with hydrazine. One common method is the condensation of 4-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an aqueous or alcoholic solvent, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinylpyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydrazinylpyridin-4(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazine group could form covalent bonds with target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinylpyridine: Similar structure but lacks the ketone group.
3-Aminopyridine: Contains an amino group instead of a hydrazine group.
4-Pyridone: Lacks the hydrazine group but has a similar pyridine ring structure.
Uniqueness
3-Hydrazinylpyridin-4(1H)-one is unique due to the presence of both the hydrazine and ketone functional groups, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that might not be possible with similar compounds.
Propriétés
Numéro CAS |
785012-09-1 |
|---|---|
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-hydrazinyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9) |
Clé InChI |
UPXLEFAAZVPVRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C(C1=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



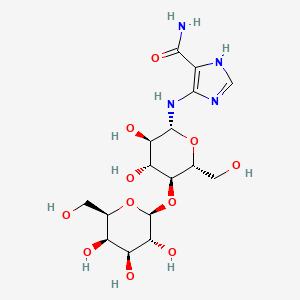
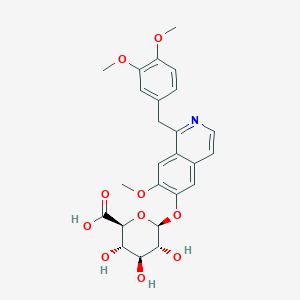

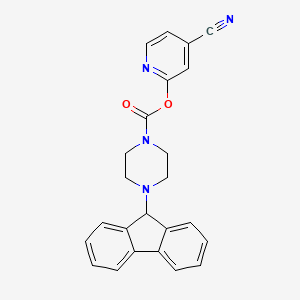
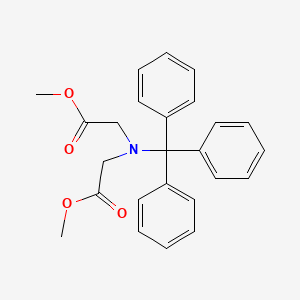
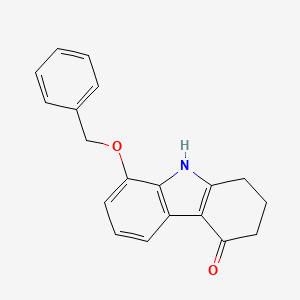
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
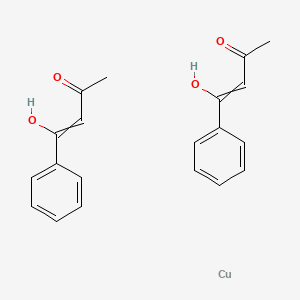
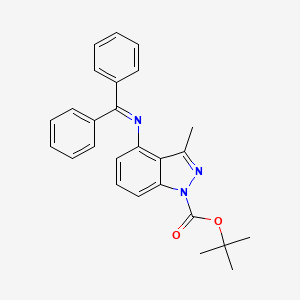
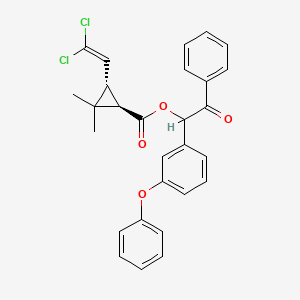
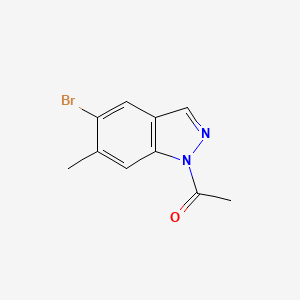
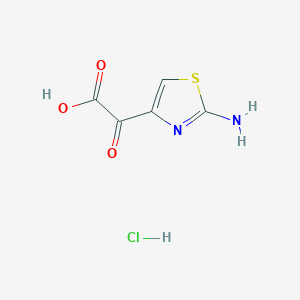
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
